molecular formula C19H22Cl2N2O4S B4544572 N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide

N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4544572
M. Wt: 445.4 g/mol
InChI Key: LNPJMSJSVBVHFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide involves multiple steps, including acylation, sulfonylation, and amine coupling reactions. For example, Gao Yonghong (2009) describes the synthesis of a related compound using dimethylformamide (DMF) as a solvent and potassium carbonate as a catalyst, achieving an approximate yield of 80% (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various spectroscopic methods. For instance, techniques like IR, MS, and NMR spectroscopy have been utilized to determine the structural features of similar molecules, providing detailed insights into their molecular configurations (Gao Yonghong, 2009).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide involves interactions with various reagents and conditions. Studies on related compounds have explored reactions such as chlorosulfonation, leading to derivatives with potential for further functionalization (R. J. Cremlyn & R. W. Pannell, 1978).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly influence their application and handling. For example, the crystal structure analysis of similar compounds provides insights into their stability and reactivity under various conditions (J. Obaleye, M. Caira, & A. Tella, 2008).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for understanding the behavior of N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide in various chemical environments. Research on related compounds explores their reactivity, highlighting the importance of sulfonamide groups and their influence on chemical behavior (R. J. Cremlyn & R. W. Pannell, 1978).

properties

IUPAC Name

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S/c1-13(2)10-23-28(25,26)16-7-8-18(17(21)9-16)27-12-19(24)22-11-14-3-5-15(20)6-4-14/h3-9,13,23H,10-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJMSJSVBVHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide
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N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide
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N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide
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N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide
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N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide
Reactant of Route 6
N-(4-chlorobenzyl)-2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetamide

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